

SAR-20347: Application Notes and Protocols for Autoimmune Disease Research

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Compound Focus: SAR-20347

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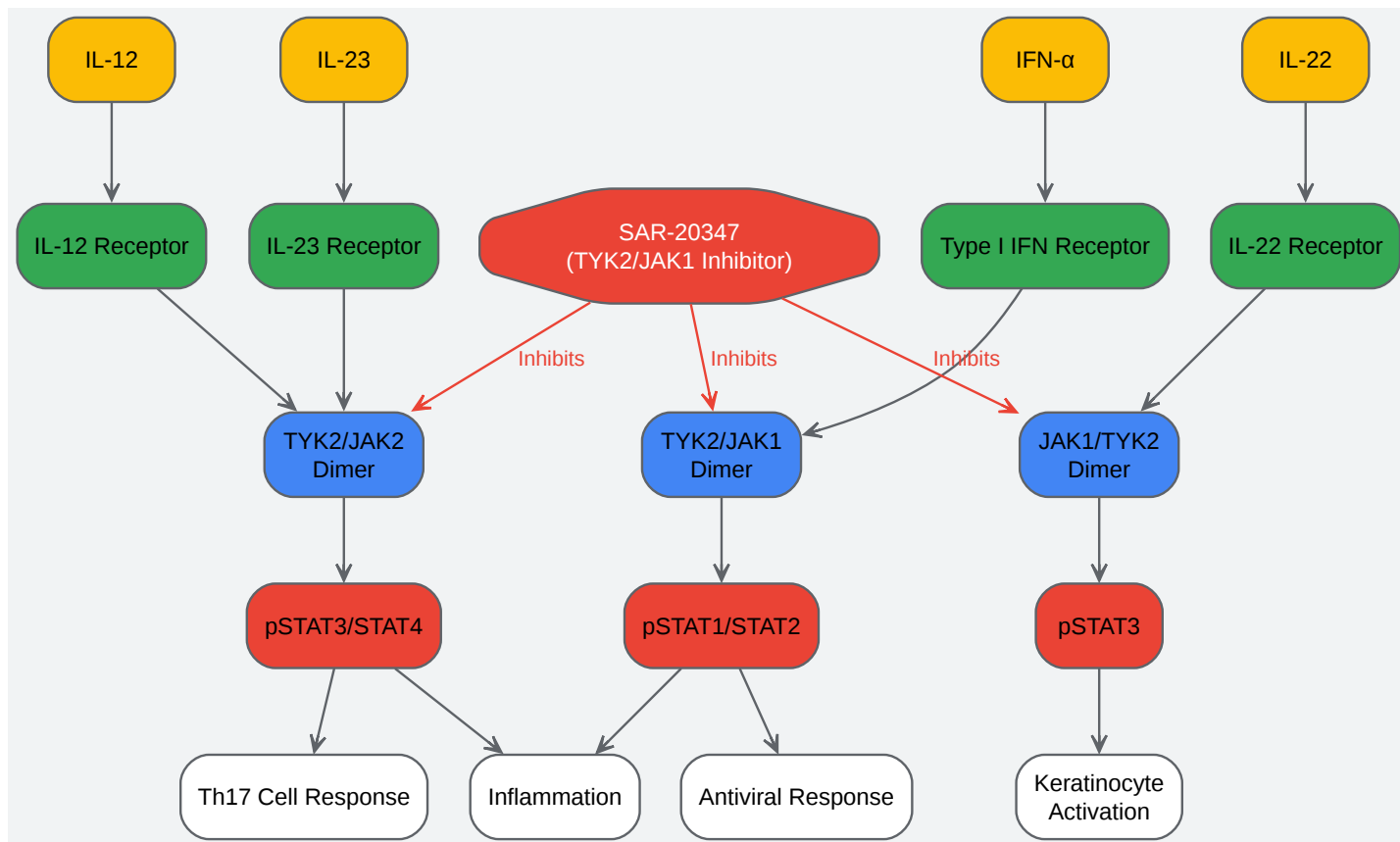
Introduction and Mechanism of Action

SAR-20347 is a potent ATP-competitive inhibitor of the **Janus kinase (JAK) family**, with a primary selectivity for **TYK2 and JAK1** [1] [2] [3]. Its therapeutic potential stems from its ability to disrupt the intracellular signaling of key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.

The **JAK-STAT pathway** is a critical signaling node for over 60 cytokines, growth factors, and hormones [4]. In autoimmune pathologies like psoriasis, a dysregulated immune response leads to the overproduction of pro-inflammatory cytokines. Many of these cytokines, including **IL-12, IL-23, IL-22, and type I interferons (IFN- α/β)**, depend on TYK2 and JAK1 for signal transduction [2] [5] [6]. By inhibiting this signaling cascade, **SAR-20347** ameliorates downstream inflammatory processes.

- **IL-23/IL-17 Axis:** IL-23, signaling through a TYK2/JAK2 pair, is crucial for the development and maintenance of Th17 cells, which produce IL-17 and IL-22 [5] [6]. This axis is a central driver of psoriasis pathogenesis.
- **IL-22 Signaling:** IL-22, which signals through a receptor complex utilizing JAK1 and TYK2, directly acts on keratinocytes to promote epidermal hyperplasia and aberrant differentiation [1] [2].

The following diagram illustrates the key signaling pathways inhibited by **SAR-20347** in the context of psoriasis:



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Key Signaling Pathways Inhibited by **SAR-20347**

Quantitative Profiling of SAR-20347

Kinase Selectivity Profile

The potency and selectivity of **SAR-20347** were characterized through biochemical kinase assays. The table below summarizes its half-maximal inhibitory concentration (IC_{50}) values against the JAK family members [3] [7].

Table 1: Inhibitory Profile (IC_{50}) of SAR-20347 against JAK Family Kinases

Kinase Target	Reported IC ₅₀ (nM)	Primary Specificity
TYK2	0.6	Primary
JAK1	23	Secondary
JAK2	26	Off-target
JAK3	41	Off-target

This data confirms that **SAR-20347** is most potent against TYK2, with over 38-fold selectivity over JAK1, and significantly greater selectivity over JAK2 and JAK3 [3].

Cellular and In Vivo Activity

The functional consequences of kinase inhibition were demonstrated in various cellular and animal models.

Table 2: Cellular and In Vivo Efficacy of **SAR-20347**

Assay/Model System	Cytokine/Stimulus	Readout	Result (IC ₅₀ or Effect)	Reference
NK-92 Cells	IL-12	pSTAT4	IC ₅₀ = 126 nM	[3]
TF-1 Cells	IL-12	IFN- γ	Dose-dependent inhibition	[3]
In Vivo (Mouse)	IL-12	Serum IFN- γ	91% inhibition (60 mg/kg)	[3]
In Vivo (Mouse)	Imiquimod	IL-17	Significant reduction	[3]

Experimental Protocols

This section outlines key methodologies used to evaluate the activity of **SAR-20347** in preclinical research.

In Vitro Cellular Assays

3.1.1 Cytokine-Induced STAT Phosphorylation

- **Objective:** To measure the inhibition of JAK-STAT signaling in cell lines.
- **Cell Lines:** Human TF-1 or NK-92 cells [2].
- **Protocol:**
 - **Serum Restriction:** Culture cells overnight in starvation medium (e.g., OptiMEM with 0.5% charcoal/dextran-stripped FBS).
 - **Compound Pre-treatment:** Plate cells and pre-incubate with **SAR-20347** (e.g., 1 nM-10 μ M) or vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO₂.
 - **Cytokine Stimulation:** Stimulate cells with relevant cytokines (e.g., IL-12 for TYK2-dependent signaling in NK-92 cells).
 - **Detection:** After a short incubation, lyse cells and measure phosphorylated STAT (pSTAT) levels using a quantitative method such as **Meso Scale Discovery (MSD) electrochemiluminescence assays**.
 - **Data Analysis:** Calculate IC₅₀ values by comparing pSTAT signals in compound-treated wells to vehicle/cytokine controls [2].

3.1.2 Kinase Inhibition Screening

- **Objective:** To determine biochemical potency and selectivity across a kinase panel.
- **Methods:**
 - **Radiolabeled ATP Assay:** Kinases are incubated with **SAR-20347** in the presence of ³³P-ATP. Reactions are spotted onto P81 filter paper, washed to remove unincorporated ATP, and the remaining radioactivity is quantified using a phosphorimager to determine kinase activity [2].
 - **Time-Resolved FRET (TR-FRET) Assay:** Uses a recombinant kinase, ATP, and a GFP-labeled STAT3 substrate. The reaction is stopped, and a terbium-labeled anti-pSTAT3 antibody is added. When the kinase is active, phosphorylation brings the GFP and Tb into proximity, producing a FRET signal. Inhibition by **SAR-20347** reduces this signal [2].

In Vivo Efficacy Model

Imiquimod-Induced Psoriasis-like Dermatitis Model

- **Objective:** To evaluate the efficacy of **SAR-20347** in a preclinical model of psoriasis [1] [2] [8].
- **Animals:** Wild-type mice.
- **Disease Induction:** Apply imiquimod cream (e.g., 5%) daily to the shaved back skin for 5-7 consecutive days to induce skin inflammation and plaque formation.
- **Compound Administration:** Administer **SAR-20347** (e.g., via oral gavage) concurrently with or prior to imiquimod application. A dose of 60 mg/kg has been used to demonstrate efficacy [3].
- **Disease Assessment:**

- **Clinical Scoring:** Score disease severity daily based on erythema, scaling, and skin thickness.
- **Tissue Analysis:** At endpoint, collect skin tissue for:
 - **Histopathology:** Assess epidermal thickness (acanthosis), immune cell infiltration, and keratinocyte activation.
 - **Cytokine Analysis:** Measure levels of key cytokines (e.g., IL-23, IL-17, IL-22, IFN- γ) in skin homogenates or serum by ELISA or multiplex immunoassays.
 - **Gene Expression:** Quantify mRNA levels of inflammatory markers and antimicrobial peptides via RT-qPCR.

Research Applications and Key Findings

The primary research application of **SAR-20347** has been in investigating the role of dual TYK2/JAK1 inhibition in **psoriasis** [1] [8].

In the imiquimod-induced psoriasis model, treatment with **SAR-20347** led to a **striking decrease in disease pathology**. Key findings included [1] [2]:

- **Reduced clinical scores** for erythema, scaling, and skin thickness.
- **Decreased epidermal hyperplasia** (acanthosis) and keratinocyte activation.
- **Downregulation of pro-inflammatory cytokines** central to disease pathogenesis, including IL-23, IL-17, and IL-22.
- **Inhibition of the IL-23/IL-17 axis**, a critical driver of psoriatic inflammation.

Comparative studies with TYK2 mutant mice revealed that dual inhibition of **both TYK2 and JAK1 was more effective in reducing psoriasis pathogenesis than TYK2 inhibition alone** [1] [2]. This highlights the therapeutic advantage of targeting multiple cytokine pathways involved in the disease.

Comparative JAK Inhibitor Profiles

SAR-20347 is one of many compounds developed to target the JAK-STAT pathway. The table below places it in the context of other JAK inhibitors, illustrating its unique selectivity profile [7].

Table 3: Selectivity Profiles of JAK Inhibitors (IC₅₀ values in nM)

Compound	Primary Target(s)	JAK1	JAK2	JAK3	TYK2
SAR-20347	TYK2, JAK1	23	26	41	0.6
Tofacitinib	Jak3, Jak1	112	20	1	34
Ruxolitinib	Jak1, Jak2	3.3	2.8	428	19
Upadacitinib	Jak1	47	120	2,300	4,700
BMS-986165	Tyk2 (allosteric)	n.a.	n.a.	n.a.	2–14

Important Research Status Note

According to the database AdisInsight, the development of **SAR-20347** (also known under program codes SAR-T29, SAR-T33, SAR-T38) for **autoimmune disorders has been discontinued at the preclinical stage** in both the USA and UK [9]. The reasons for discontinuation are not detailed in the available literature.

Despite its discontinued status, **SAR-20347** remains a valuable **research tool** for understanding the biology of dual TYK2/JAK1 inhibition and for validating these kinases as targets for immune-mediated diseases. The promising research with **SAR-20347** contributed to the ongoing interest in TYK2 inhibition, exemplified by the subsequent development and approval of the allosteric TYK2 inhibitor **deucravacitinib** for plaque psoriasis [5] [6].

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To cite this document: Smolecule. [SAR-20347: Application Notes and Protocols for Autoimmune Disease Research]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b542453#sar-20347-autoimmune-disease-research-applications>]

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